molecular formula C14H13N5O3S2 B2379806 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 847191-56-4

2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No.: B2379806
CAS No.: 847191-56-4
M. Wt: 363.41
InChI Key: MTSUMYHEMSMOTE-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide typically involves multiple steps, starting with the formation of the pyrimidopyrimidinone core. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyrimidopyrimidinone ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as chromatography, may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form thioacetamide derivatives with different functional groups.

  • Substitution: : The pyrimidopyrimidinone core can undergo nucleophilic substitution reactions, where different substituents can replace the existing groups on the ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of thioacetamide derivatives.

  • Substitution: : Generation of various substituted pyrimidopyrimidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents targeting various diseases.

Industry

In industry, this compound could be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events that result in its biological effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene derivatives: : Compounds containing thiophene rings are structurally similar and may exhibit comparable biological activities.

  • Pyrimidopyrimidinones: : Other pyrimidopyrimidinone derivatives with different substituents can be compared to highlight the uniqueness of this compound.

Uniqueness

2-(1,3-Dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c1-18-11-9(13(21)19(2)14(18)22)12(24-6-8(15)20)17-10(16-11)7-4-3-5-23-7/h3-5H,6H2,1-2H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSUMYHEMSMOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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